1-(2-Chloro-3-methylpyridin-4-YL)ethanone
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Overview
Description
1-(2-Chloro-3-methylpyridin-4-YL)ethanone is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chlorine atom and a methyl group on the pyridine ring, as well as an ethanone (ketone) functional group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-methylpyridin-4-YL)ethanone can be synthesized through various synthetic routes, including:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 2-chloro-3-methylpyridin-4-ylboronic acid with an appropriate halide under palladium-catalyzed conditions.
Direct Halogenation and Subsequent Functionalization:
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
1-(2-Chloro-3-methylpyridin-4-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of an alcohol.
Substitution Reactions: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Carboxylic Acid Derivative: Resulting from oxidation reactions.
Alcohol: Resulting from reduction reactions.
Substituted Pyridine Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Chloro-3-methylpyridin-4-YL)ethanone has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
1-(2-Chloro-3-methylpyridin-4-YL)ethanone is similar to other pyridine derivatives, such as 2-chloro-4-methoxypyridine-3-boronic acid and 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridinecarboxamide (PICNIC). it is unique in its specific substitution pattern and functional groups, which contribute to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
2-Chloro-4-methoxypyridine-3-boronic acid
2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridinecarboxamide (PICNIC)
5-Bromo-2-methylpyridin-3-amine
This comprehensive overview provides a detailed understanding of 1-(2-Chloro-3-methylpyridin-4-YL)ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-chloro-3-methylpyridin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-7(6(2)11)3-4-10-8(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFRFKFYRBVBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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